Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1956331-10-4) is a brominated imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₂H₁₃BrN₂O₂ and a molecular weight of 297.15 g/mol . This compound features a bromine atom at position 5 and an ethyl group at position 3 of the imidazo[1,2-a]pyridine core, with an ethyl ester at the 2-carboxylate position. It is synthesized via cyclization reactions involving aminopyridine derivatives and ethyl bromopyruvate under reflux conditions . The compound is commercially available with a purity of 95% and is utilized as an intermediate in medicinal chemistry for developing bioactive molecules .
Propriétés
IUPAC Name |
ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-8-11(12(16)17-4-2)14-10-7-5-6-9(13)15(8)10/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEKBDXKRBREKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C(=CC=C2)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with carboxylic acid derivatives.
Ethylation: The ethyl group at the 3-position can be introduced through alkylation reactions using ethylating agents like ethyl iodide or diethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromo or ethyl positions using nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or neutral conditions.
Reduction: LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.
Substitution: NaN3, NaOCH3, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or methoxy derivatives.
Applications De Recherche Scientifique
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mécanisme D'action
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is structurally similar to other imidazo[1,2-a]pyridine derivatives, such as Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. the presence of the ethyl group at the 3-position and the bromo group at the 5-position gives it unique chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it distinct from its analogs.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives are versatile scaffolds in drug discovery. Below is a detailed comparison of Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate with structurally related compounds, focusing on substituent effects, synthetic routes, and applications.
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Position and Reactivity : Bromine at position 5 (target compound) vs. position 3 or 6 alters electronic properties and reactivity. For instance, bromine at C3 or C6 enhances electrophilicity for nucleophilic substitution, while C5 bromine may sterically hinder certain reactions .
- Fluorine Substitution : The 6-fluoro analogue (QI-7518) exhibits distinct electronic excitation properties in solvents due to fluorine’s electronegativity, making it suitable for photophysical studies .
Computational and Physicochemical Properties
- Electronic Properties : Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate exhibits solvent-dependent excitation properties, with higher polarity solvents stabilizing charge-transfer states .
- Melting Points: While data for the target compound is unavailable, Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate (a structural analogue) has a melting point of 169°C , suggesting bromine/ethyl substituents may similarly enhance crystalline stability.
Activité Biologique
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmacology.
1. Chemical Structure and Properties
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate features a heterocyclic structure that includes a bromine atom and an ethyl group attached to an imidazo[1,2-a]pyridine core. The molecular formula is , with a molecular weight of approximately 256.11 g/mol. Its structure can be represented as follows:
2. Synthesis
The synthesis of Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate can be achieved through various methods involving the reaction of appropriate starting materials under controlled conditions. A common synthetic route includes the bromination of a precursor compound followed by esterification with ethyl alcohol.
3.1 Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives, including Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate, exhibit significant antimicrobial properties. In particular, studies have shown promising activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from to . This suggests potential as a novel therapeutic agent for tuberculosis treatment.
3.2 Anticancer Activity
Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate has also been investigated for its anticancer properties. It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . This inhibition can enhance the efficacy of co-administered anticancer drugs by altering their metabolic pathways.
4. Structure-Activity Relationship (SAR)
The biological activity of Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate can be influenced by various structural modifications. A comparative analysis with related compounds reveals the following insights:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | 0.76 | Contains an ethyl ester instead of aldehyde |
| 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | 0.73 | Different position of bromine; similar activity |
| Imidazo[1,2-a]pyridine | 0.72 | Lacks bromine; serves as a baseline for comparison |
These comparisons highlight the importance of the bromine substitution and the ethyl group in maintaining biological activity.
5. Case Studies and Research Findings
Several studies have documented the biological effects of Ethyl 5-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
